molecular formula C15H19N3O3 B2519653 N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide CAS No. 1207049-12-4

N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide

Cat. No.: B2519653
CAS No.: 1207049-12-4
M. Wt: 289.335
InChI Key: LZCMGULLJYDATP-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H19N3O3 and its molecular weight is 289.335. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies

The compound has been involved in studies related to novel synthetic methods and chemical structures. For instance, a rapid and high-yield synthetic method was developed for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, a related compound, showcasing the versatility of cyclopropane and pyrrolidine derivatives in chemical synthesis. This method, starting from commercially available precursors, demonstrates the compound's role in facilitating the development of nucleophilic substitution reactions and ester hydrolysis, contributing to the broader field of organic synthesis (Zhou et al., 2021).

Biological Activity Predictions

Research has also ventured into predicting the biological activities of compounds containing pyrrolidine and dihydropyridine motifs. For example, the synthesis and biological evaluation of Schiff's bases and 2-azetidinones derived from isonocotinyl hydrazone highlighted potential antidepressant and nootropic agents, indicating the compound's structural analogs might possess central nervous system (CNS) activities. Such studies suggest a promising avenue for the development of novel therapeutic agents (Thomas et al., 2016).

Structural and Interaction Studies

The compound and its derivatives have been subjects of structural analysis and interaction studies, providing insights into molecular configurations and potential biological interactions. For example, the molecular structure of N-benzyloxycarbonyl-α-aminoisobutyryl-L-prolyl methylamide, which shares similar structural features with pyrrolidine derivatives, was determined to possess a type III β-turn conformation. This finding underscores the significance of the pyrrolidine ring in stabilizing specific molecular conformations, which could be crucial for understanding the interaction mechanisms of related compounds with biological targets (Prasad et al., 1979).

Antimicrobial and Anticancer Potential

Investigations into the antimicrobial and anticancer potential of compounds structurally related to "N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide" have been conducted. Studies on 2-chloro-3-hetarylquinolines, which share a similar heterocyclic core, revealed significant antibacterial activity against resistant strains such as MRSA and VRE, as well as anticancer activities against various tumor cell lines. This suggests that modifications of the core structure of the compound could lead to potent antibacterial and anticancer agents (Bondock & Gieman, 2015).

Properties

IUPAC Name

N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-17-9-11(14(20)18-6-2-3-7-18)8-12(15(17)21)16-13(19)10-4-5-10/h8-10H,2-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCMGULLJYDATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)NC(=O)C2CC2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.